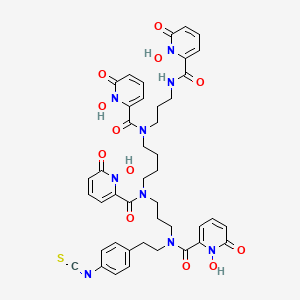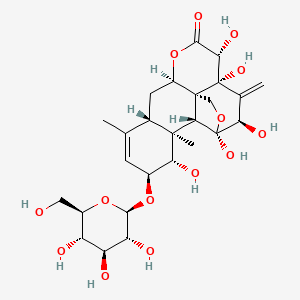
Abz-LFK(Dnp)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abz-LFK(Dnp)-OH is a fluorescent resonance energy transfer (FRET) substrate used in various biochemical assays. It consists of an aminoacylbenziminosulfosuccinic acid (Abz) group and a dinitrophenyl (Dnp) group, which are connected by a peptide sequence. This compound is particularly useful in studying enzyme kinetics and protease activity due to its fluorescent properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Abz-LFK(Dnp)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition followed by deprotection and coupling reactions. The Abz and Dnp groups are introduced at specific stages of the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Abz-LFK(Dnp)-OH primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between the Abz and Dnp groups results in the release of fluorescent products.
Common Reagents and Conditions
Reagents: Proteases (e.g., cathepsin B, sortase A)
Conditions: Aqueous buffer solutions, pH 7.4, 37°C
Major Products Formed
The hydrolysis of this compound by proteases results in the release of aminoacylbenziminosulfosuccinic acid (Abz-SAS) and dinitrophenyl (Dnp), both of which can be detected by their fluorescent properties .
Aplicaciones Científicas De Investigación
Abz-LFK(Dnp)-OH is widely used in scientific research for:
Enzyme Kinetics: Studying the activity and specificity of proteases.
Drug Discovery: Screening for protease inhibitors.
Biological Research: Investigating protease functions in various biological processes.
Medical Research: Developing diagnostic assays for diseases involving protease activity.
Mecanismo De Acción
The mechanism of action of Abz-LFK(Dnp)-OH involves the cleavage of the peptide bond by proteases. The Abz group acts as a donor fluorophore, while the Dnp group serves as a quencher. Upon cleavage, the fluorescence of the Abz group is unquenched, allowing for the detection of protease activity .
Comparación Con Compuestos Similares
Similar Compounds
Abz-GIVRAK(Dnp): Another FRET substrate used for studying cathepsin B activity.
Abz-LPETG(Dnp): Used for studying sortase A activity.
Uniqueness
Abz-LFK(Dnp)-OH is unique due to its specific peptide sequence, which makes it suitable for studying a distinct set of proteases. Its high selectivity and sensitivity make it a valuable tool in biochemical assays.
Propiedades
Fórmula molecular |
C34H41N7O9 |
|---|---|
Peso molecular |
691.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C34H41N7O9/c1-21(2)18-28(38-31(42)24-12-6-7-13-25(24)35)32(43)39-29(19-22-10-4-3-5-11-22)33(44)37-27(34(45)46)14-8-9-17-36-26-16-15-23(40(47)48)20-30(26)41(49)50/h3-7,10-13,15-16,20-21,27-29,36H,8-9,14,17-19,35H2,1-2H3,(H,37,44)(H,38,42)(H,39,43)(H,45,46)/t27-,28-,29-/m0/s1 |
Clave InChI |
VIJDOWIGLQWTPK-AWCRTANDSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3=CC=CC=C3N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide](/img/structure/B12375747.png)

![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)
![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)


![6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12375782.png)




![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12375798.png)
